molecular formula C12H21N5 B15277674 N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B15277674
M. Wt: 235.33 g/mol
InChI Key: MRGANSRJYNMZSX-UHFFFAOYSA-N
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Description

N1-(6-(Azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a pyrimidine derivative featuring a 6-azepan-1-yl substituent on the pyrimidine core and an ethane-1,2-diamine chain at the N1 position. This compound is hypothesized to exhibit biological activity in kinase inhibition or anticancer applications, based on structural analogs . Its synthesis likely involves nucleophilic substitution of a chlorinated pyrimidine precursor with ethane-1,2-diamine, a method commonly employed for similar compounds .

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

N'-[6-(azepan-1-yl)pyrimidin-4-yl]ethane-1,2-diamine

InChI

InChI=1S/C12H21N5/c13-5-6-14-11-9-12(16-10-15-11)17-7-3-1-2-4-8-17/h9-10H,1-8,13H2,(H,14,15,16)

InChI Key

MRGANSRJYNMZSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC(=C2)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or azepane derivatives.

Scientific Research Applications

N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
N1-(6-(Azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Pyrimidine 6-azepan-1-yl Hypothesized kinase inhibition Potential for enhanced lipophilicity
N1-(Thieno[2,3-d]pyrimidin-4-yl) derivative Thieno[2,3-d]pyrimidine 3,4-Dichlorophenyl, 4-methoxyphenyl PI3Kα inhibition (IC₅₀ < 100 nM) Selective binding via aromatic groups
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Quinoline 7-Chloro Antimalarial Disrupts heme polymerization in Plasmodium
N1-(Pyrazolo[3,4-d]pyrimidin-4-yl) derivative Pyrazolo[3,4-d]pyrimidine Ethyl, hydrazinyl Anticancer (IC₅₀ = 25–35 µM) Hydrazine critical for cytotoxicity
N1-(Benzo[4,5]thieno[2,3-d]pyrimidin-4-yl) derivative Benzo[4,5]thieno[2,3-d]pyrimidine Morpholino, phenethyl Undisclosed Morpholino enhances solubility

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